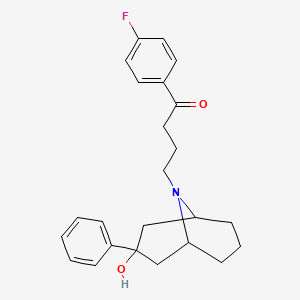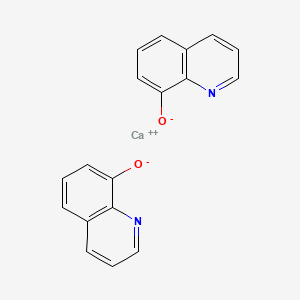
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide: is a complex organic compound that features a dioxane ring, a phenyl group, and a quaternary ammonium bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols and aldehydes.
Introduction of the Phenyl Group: The phenyl group is usually introduced via Friedel-Crafts alkylation or acylation reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent bromination to form the quaternary ammonium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated phenyl derivatives, substituted dioxane rings.
Aplicaciones Científicas De Investigación
[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.
Phenyl Derivatives: Such as phenyltrimethylammonium bromide.
Uniqueness
- The presence of the dioxane ring and the specific arrangement of functional groups make [5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazaniumbromide unique compared to other quaternary ammonium compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
1027-93-6 |
|---|---|
Fórmula molecular |
C15H24BrNO3 |
Peso molecular |
346.26 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C15H24NO3.BrH/c1-16(2,3)9-15(10-17)11-18-14(19-12-15)13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SMYPXRRNUNYQND-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1(COC(OC1)C2=CC=CC=C2)CO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)





![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)



